Fludarabine Phosphate (CAS 75607-67-9) is a fluorinated nucleotide analog of the antiviral agent vidarabine. As a prodrug, it is specifically synthesized with a 5'-monophosphate group to overcome the severe aqueous solubility limitations of its free base counterpart. This structural modification yields a water-soluble compound capable of reaching approximately 9.2 mg/mL in water and up to 57 mg/mL in basic buffers, enabling direct formulation into intravenous injectables [1]. Upon administration or in cellular assays, the phosphate group is rapidly cleaved in serum to yield the active nucleoside 2-fluoro-ara-A, which is subsequently transported intracellularly and rephosphorylated to the cytotoxic triphosphate form. The presence of the 2-fluoro substitution additionally confers critical resistance to adenosine deaminase (ADA), making it an enzymatically stable precursor for hematological research and immunosuppressive workflows [2].
Substituting Fludarabine Phosphate with its closest structural analogs compromises both formulation viability and metabolic stability. Fludarabine free base is practically insoluble in water, rendering it unsuitable for standard aqueous intravenous formulations or high-concentration in vitro dosing without the use of organic solvents [1]. Conversely, while the parent compound vidarabine (ara-A) shares the core arabinofuranosyladenine structure, it lacks the 2-fluoro substitution. This absence makes vidarabine susceptible to rapid deamination by ubiquitous adenosine deaminase (ADA) into an inactive hypoxanthine derivative, resulting in a short half-life that requires continuous, high-volume infusion to maintain target concentrations [2]. Furthermore, substituting with next-generation analogs like cladribine or clofarabine alters the intracellular pharmacokinetics and toxicity profile, meaning they cannot serve as 1:1 drop-in replacements for established fludarabine-based conditioning or chronic lymphocytic leukemia (CLL) models [3].
The 5'-monophosphate group in Fludarabine Phosphate fundamentally alters its physical properties compared to the free base. Fludarabine Phosphate achieves an aqueous solubility of approximately 9.2 mg/mL in pure water, and up to 57 mg/mL in pH 9 buffer [1]. This allows for the standard clinical reconstitution of 25 mg/mL in sterile water or 0.9% sodium chloride. In contrast, Fludarabine free base is poorly water-soluble, necessitating complex solvent systems for dissolution [2].
| Evidence Dimension | Aqueous Solubility |
| Target Compound Data | 9.2 mg/mL (Water) to 57 mg/mL (pH 9 buffer) |
| Comparator Or Baseline | Fludarabine free base (Poorly water soluble) |
| Quantified Difference | Orders of magnitude higher solubility enabling 25 mg/mL aqueous injectables |
| Conditions | Room temperature, aqueous buffers (pH 4 to 9) |
Buyers developing injectable formulations or high-concentration aqueous assays must procure the phosphate salt to avoid precipitation and eliminate the need for organic co-solvents.
The addition of a fluorine atom at the 2-position of the adenine ring protects the molecule from enzymatic cleavage. Unlike its parent compound vidarabine (ara-A), which is rapidly deaminated by adenosine deaminase (ADA) into an inactive metabolite, Fludarabine Phosphate (via its active circulating metabolite 2-fluoro-ara-A) is resistant to ADA [1]. This resistance extends the terminal half-life of the active metabolite to approximately 20 hours in vivo, compared to the rapid clearance of vidarabine [2].
| Evidence Dimension | Enzymatic degradation half-life (in vivo terminal half-life of active metabolite) |
| Target Compound Data | ~20 hours (2-fluoro-ara-A) |
| Comparator Or Baseline | Vidarabine (rapidly inactivated by ADA, short half-life) |
| Quantified Difference | Extended terminal half-life allowing for once-daily dosing rather than continuous infusion |
| Conditions | In vivo plasma pharmacokinetics |
For in vivo models and clinical applications, the ADA-resistant fluorinated structure is mandatory to achieve sustained therapeutic exposure without continuous infusion pumps.
Fludarabine Phosphate demonstrates extended stability when prepared for clinical or laboratory use. When diluted to concentrations between 0.25 mg/mL and 1.2 mg/mL in 0.9% sodium chloride, the solution remains physicochemically stable (<10% degradation) for up to 115 days at room temperature or under refrigeration [1]. Even at higher concentrated states in glass containers, it maintains >93% of its initial concentration for at least 15 days [2].
| Evidence Dimension | Degradation in 0.9% NaCl solution |
| Target Compound Data | <10% degradation over 115 days (at 0.25 - 1.2 mg/mL) |
| Comparator Or Baseline | Standard baseline requirement for 24-48 hour clinical stability |
| Quantified Difference | Exceeds standard short-term stability requirements by over 100 days |
| Conditions | 0.9% NaCl solution, room temperature and 2-8°C |
High aqueous stability reduces waste in laboratory and clinical settings by allowing bulk preparation and extended storage of diluted solutions.
Due to its aqueous solubility (up to 57 mg/mL in basic buffers), Fludarabine Phosphate is the required API for developing lyophilized powders and ready-to-use injectable solutions for hematological oncology, eliminating the need for complex lipid or solvent-based carriers required by the free base [1].
The compound's resistance to adenosine deaminase (ADA) ensures a prolonged half-life (~20 hours for its active metabolite), making it the standard purine analog for establishing reproducible in vivo models of CLL and non-Hodgkin's lymphoma without the confounding variable of rapid enzymatic degradation seen with vidarabine [2].
Fludarabine Phosphate is a standard procurement choice for researchers formulating reduced-intensity conditioning (RIC) regimens, as its specific intracellular pharmacokinetics and potent T-cell depletion capabilities provide a reliable baseline for studying allogeneic engraftment [3].
Health Hazard